Iron(2+) neodecanoate

Description

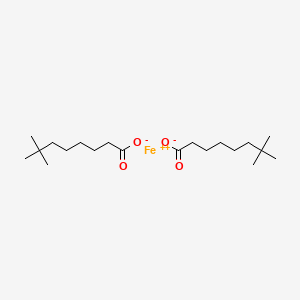

Iron(2+) neodecanoate (Fe(C₁₀H₁₉COO)₂) is a metal carboxylate compound where iron in the +2 oxidation state is coordinated with two neodecanoate anions. Neodecanoic acid is a branched-chain fatty acid (C₁₀H₂₀O₂), imparting hydrophobic properties to the compound. The CAS registry number for this compound is 52270-45-8 .

Metal neodecanoates are widely used as catalysts, driers in coatings, and accelerators in polymer industries. For example, zinc neodecanoate enhances rubber vulcanization , while bismuth neodecanoate accelerates epoxy resin curing . This compound likely functions in similar applications, such as corrosion-resistant coatings or polymer additives, leveraging its metal center’s redox activity and the neodecanoate ligand’s solubility in organic matrices.

Properties

CAS No. |

90342-31-7 |

|---|---|

Molecular Formula |

C20H38FeO4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;iron(2+) |

InChI |

InChI=1S/2C10H20O2.Fe/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

SLEMZXQMOMKPCD-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares iron(2+) neodecanoate with other transition metal neodecanoates, focusing on molecular properties, applications, and safety data.

Key Observations:

Structural Similarities: All compounds share the neodecanoate ligand, ensuring compatibility with organic matrices. The metal center dictates reactivity: Fe²⁺ and Co²⁺ are redox-active, while Sn²⁺ and Bi³⁺ enhance thermal/chemical stability.

Applications: Iron vs. Zinc: While zinc neodecanoate is well-documented in rubber processing, iron’s role may overlap in coatings due to its oxidative activity . Bismuth vs. Lead: Bismuth neodecanoate is a safer replacement for lead-based catalysts in resins, aligning with green chemistry trends .

Safety Profiles : Tin and cobalt derivatives require stricter handling due to irritancy and sensitization risks , whereas bismuth and iron compounds are comparatively benign.

Research Trends and Industrial Relevance

- Green Chemistry: Replacement of lead and cadmium neodecanoates with iron, bismuth, or zinc variants is a priority .

- Advanced Materials: Palladium neodecanoate’s use in electronics highlights the ligand’s role in stabilizing noble metal catalysts .

- Limitations: Data gaps exist for this compound’s exact solubility and catalytic efficiency, warranting further study.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Iron(2+) neodecanoate to ensure purity and stability?

- Methodology : this compound can be synthesized via metathesis reactions, where iron(II) salts (e.g., FeCl₂) react with sodium neodecanoate in anhydrous solvents under inert atmospheres. Purity is enhanced by rigorous solvent removal and recrystallization in non-polar media. Characterization via elemental analysis and FTIR ensures ligand coordination .

- Key Considerations : Control of oxidation state (Fe²⁺ vs. Fe³⁺) requires oxygen-free conditions, monitored by redox titration or UV-Vis spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- FTIR : Identifies carboxylate ligand binding modes (monodentate vs. bidentate) via shifts in ν(COO⁻) bands .

- NMR : ¹H and ¹³C NMR in deuterated solvents reveal ligand proton environments and purity .

- XRD : Confirms crystalline structure and metal-ligand coordination geometry .

- Data Interpretation : Cross-referencing with databases (e.g., Cambridge Structural Database) validates structural assignments.

Q. How can researchers accurately determine the oxidation state of iron in neodecanoate complexes?

- Methodology :

- Complexometric Titration : EDTA titration under nitrogen, with potentiometric detection, quantifies Fe²⁺ content .

- Mössbauer Spectroscopy : Directly distinguishes Fe²⁺ (quadrupole splitting ~2–3 mm/s) from Fe³⁺ .

- Experimental Design : Combine multiple techniques to mitigate air oxidation artifacts during sampling.

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the role of this compound as a precursor in catalytic oxidation reactions?

- Methodology :

- Catalytic Screening : Test Fe(neodecanoate)₂ in oxidation reactions (e.g., alkene epoxidation) using tert-butyl hydroperoxide as an oxidant. Monitor conversion via GC-MS .

- In Situ Studies**: Use EXAFS or EPR to track ligand exchange and active species formation during catalysis .

- Data Analysis : Compare turnover frequencies (TOF) with Mn or Co analogues to assess metal-specific reactivity trends .

Q. How does the incorporation of this compound into polymer matrices affect thermal degradation kinetics, and what methodologies are used to assess this?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures and activation energies via Kissinger or Flynn-Wall-Ozawa methods .

- FTIR-ATR : Track carbonyl index changes during accelerated aging to map degradation pathways .

- Contradiction Resolution : Reconcile conflicting data (e.g., stabilization vs. pro-degradant effects) by varying additive concentrations and polymer crystallinity .

Q. What strategies can resolve contradictions in reported data on the synergistic effects of this compound with other stabilizers in composite materials?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate interactions between Fe(neodecanoate)₂ and co-stabilizers (e.g., Ca/Zn soaps) .

- Time-Resolved DSC : Map synergistic stabilization phases (early vs. late degradation) in polymer blends .

- Case Study : In PVC, ZnSt₂ may reduce Fe²⁺ efficacy due to redox interactions; mitigate via antioxidant co-additives .

Q. How do solvent polarity and ligand structure influence the coordination geometry and reactivity of this compound in solution-phase reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.